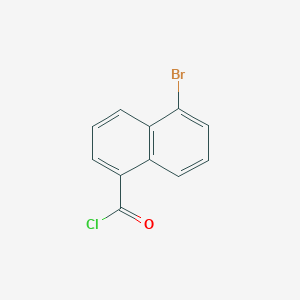

5-Bromonaphthalene-1-carbonyl chloride

Description

Contextualization of Naphthalene (B1677914) Scaffolds in Advanced Molecular Design

Naphthalene, a bicyclic aromatic hydrocarbon with the formula C₁₀H₈, serves as a fundamental scaffold in the design of advanced molecules. Its rigid, planar, and lipophilic nature makes it an attractive structural component for creating compounds that can interact with biological systems, leading to a wide range of pharmacological activities. Naphthalene derivatives are integral to numerous approved drugs, exhibiting antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The ability to functionalize the naphthalene core at various positions allows for the fine-tuning of a molecule's steric and electronic properties, which is a critical aspect of rational drug design and materials science.

The Role of Acyl Chlorides as Versatile Intermediates in Organic Synthesis

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -COCl. They are highly reactive derivatives of carboxylic acids and are prized as versatile intermediates in organic synthesis. smolecule.comdocbrown.info Their reactivity stems from the presence of two electron-withdrawing groups (the carbonyl oxygen and the chlorine atom) attached to the same carbon, making this carbon highly electrophilic and susceptible to nucleophilic attack. docbrown.info

This high reactivity allows acyl chlorides to be readily converted into a variety of other functional groups, including esters (by reaction with alcohols), amides (by reaction with amines), and ketones (through reactions with organometallic reagents). smolecule.comlibretexts.org The conversion of a carboxylic acid to an acyl chloride is a common strategy to "activate" the carboxyl group for subsequent transformations that would not be efficient with the less reactive carboxylic acid itself. libretexts.org This transformation is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). smolecule.com

Regioisomeric Considerations and Bromine Substitution Patterns in Naphthalene Systems, with Specific Focus on 5-Bromonaphthalene-1-carbonyl chloride

The substitution pattern on a naphthalene ring significantly influences the molecule's properties and reactivity. Naphthalene has two distinct positions for monosubstitution: the α-positions (1, 4, 5, and 8) and the β-positions (2, 3, 6, and 7). Electrophilic substitution reactions, such as bromination, generally favor the α-position due to the greater stability of the resulting carbocation intermediate. orgsyn.orgcardiff.ac.uk However, the regioselectivity can be influenced by reaction conditions and the presence of other substituents. researchgate.net

This compound is a specific regioisomer where a bromine atom occupies the C5 position and a carbonyl chloride group is at the C1 position. Both are α-positions on the naphthalene ring. The synthesis of this compound typically begins with the corresponding carboxylic acid, 5-bromonaphthalene-1-carboxylic acid. nih.govchemicalbook.com This precursor is readily converted to the highly reactive this compound by treatment with a chlorinating agent like oxalyl chloride or thionyl chloride. smolecule.com

Once formed, this compound serves as a valuable building block. Its utility lies in its ability to readily undergo nucleophilic acyl substitution reactions. For example, it reacts efficiently with primary or secondary amines to form the corresponding N-substituted 5-bromo-1-naphthalenecarboxamides. docbrown.infolibretexts.org This reaction is a powerful tool for incorporating the 5-bromonaphthalene moiety into larger, more complex molecules, which is a common strategy in the development of new pharmaceutical agents and other functional materials. cymitquimica.com The bromine atom on the ring also provides a reactive handle for further synthetic modifications, such as cross-coupling reactions.

Structure

3D Structure

Properties

IUPAC Name |

5-bromonaphthalene-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrClO/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBNELIHGHZIDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromonaphthalene 1 Carbonyl Chloride and Analogous Structures

Precursor Synthesis: 5-Bromonaphthalene-1-carboxylic Acid

The synthesis of 5-Bromonaphthalene-1-carboxylic acid is a critical first step and can be achieved through several strategic routes. These typically involve the introduction of a bromine atom and a carboxyl group onto the naphthalene (B1677914) scaffold. The primary approaches include the bromination of naphthalene-1-carboxylic acid derivatives or the carboxylation of a pre-brominated naphthalene compound.

Strategic Approaches to Bromination of Naphthalene-1-carboxylic Acid Derivatives

The direct bromination of 1-naphthoic acid is a common method for synthesizing its bromo-derivatives. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents on the naphthalene ring. The carboxylic acid group is a deactivating and meta-directing group in benzene chemistry. However, in naphthalene systems, the substitution patterns are also influenced by the inherent reactivity of the α and β positions, with the α-positions being more reactive.

The bromination of nitronaphthalene, for instance, leads to 1-bromo-5-nitronaphthalene, indicating a preference for substitution in the other ring. study.com The mechanism involves the generation of an electrophile, typically Br+, which then attacks the electron-rich naphthalene ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. docbrown.infogla.ac.uk The stability of this intermediate dictates the position of substitution. For 1-naphthoic acid, electrophilic attack is generally directed to the 5- and 8-positions of the same ring and to the other ring.

Key strategic considerations for the bromination of naphthalene-1-carboxylic acid derivatives include the choice of brominating agent, catalyst, and reaction conditions to control the regioselectivity and minimize the formation of polybrominated byproducts. Common brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and tribromoisocyanuric acid. organic-chemistry.org The choice of solvent can also influence the outcome of the reaction.

Regioselective Bromination Techniques for Naphthalene Architectures

Achieving high regioselectivity in the bromination of naphthalene and its derivatives is a significant challenge due to the multiple reactive sites. Various techniques have been developed to control the position of bromination.

One approach involves the use of shape-selective solid catalysts, such as zeolites, which can direct the bromination to specific positions based on steric constraints within their porous structures. cardiff.ac.ukresearchgate.net For example, the bromination of naphthalene over certain solid catalysts can selectively yield 1-bromonaphthalene (B1665260) or specific dibromonaphthalene isomers. sigmaaldrich.com

Another technique is photobromination, which can lead to different selectivity compared to traditional electrophilic bromination. For example, the photobromination of 1-bromonaphthalene in carbon tetrachloride at reflux yields 1,5-dibromonaphthalene. researchgate.net

The choice of brominating reagent and reaction conditions also plays a crucial role. For instance, the reaction of 1-bromonaphthalene with stoichiometric amounts of bromine in methylene chloride at low temperatures affords 1,4-dibromonaphthalene in high yield. researchgate.net The use of N-bromosuccinimide (NBS) in solvents like ionic liquids or tetrahydrofuran has also been shown to be highly regioselective for electrophilic aromatic brominations. nih.gov Theoretical calculations can be employed to predict the positional selectivity of electrophilic aromatic bromination by analyzing the charge distribution in the arenium ion intermediates. researchgate.net

| Technique | Reagent/Catalyst | Product(s) | Reference |

| Electrophilic Bromination | Br₂/FeBr₃ | 1-Bromo-5-nitronaphthalene (from nitronaphthalene) | study.com |

| Solid-Catalyzed Bromination | Br₂/Zeolite | Regioselective bromonaphthalenes | cardiff.ac.ukresearchgate.net |

| Photobromination | Br₂/CCl₄ | 1,5-Dibromonaphthalene (from 1-bromonaphthalene) | researchgate.net |

| Low-Temperature Bromination | Br₂/CH₂Cl₂ | 1,4-Dibromonaphthalene (from 1-bromonaphthalene) | researchgate.net |

| NBS Bromination | NBS/Ionic Liquid or THF | Regioselective bromoarenes | nih.gov |

Carboxylation Strategies for Functionalized Bromonaphthalenes

An alternative route to 5-Bromonaphthalene-1-carboxylic acid involves the carboxylation of a pre-functionalized bromonaphthalene, such as 1,5-dibromonaphthalene. This approach offers a different strategic advantage, as the positions of the functional groups are pre-determined.

A widely used method for the carboxylation of aryl halides is the Grignard reaction. This involves the formation of an organomagnesium compound (Grignard reagent) from the aryl halide, which is then reacted with carbon dioxide to yield a carboxylate salt. Subsequent acidification produces the carboxylic acid. The formation of a double Grignard reagent from 1,8-dibromonaphthalene has been reported. reddit.com

Another approach is lithiation followed by carboxylation. This involves the reaction of the bromonaphthalene with an organolithium reagent, such as n-butyllithium, to form an aryllithium intermediate, which is then quenched with carbon dioxide.

More recently, palladium-catalyzed carboxylation reactions have emerged as powerful tools for the synthesis of aromatic carboxylic acids from aryl halides. nih.govencyclopedia.pubrsc.orgresearchgate.net These methods often utilize carbon monoxide or carbon dioxide as the carboxylating agent and offer advantages in terms of functional group tolerance and milder reaction conditions. Palladium-catalyzed cross-coupling reactions on bromo-naphthalene scaffolds have been explored for the synthesis of various derivatives. nih.gov

| Carboxylation Method | Reagents | Intermediate | Key Features |

| Grignard Reaction | Mg, CO₂, H₃O⁺ | Organomagnesium (Grignard) | Well-established, versatile |

| Lithiation-Carboxylation | n-BuLi, CO₂, H₃O⁺ | Organolithium | Useful for specific substrates |

| Palladium-Catalyzed Carboxylation | Pd catalyst, CO or CO₂ | Organopalladium | High functional group tolerance, milder conditions |

Conversion of Carboxylic Acid to Acyl Chloride Functionality in Naphthalene Systems

The final step in the synthesis of 5-Bromonaphthalene-1-carbonyl chloride is the conversion of the carboxylic acid group of 5-Bromonaphthalene-1-carboxylic acid into an acyl chloride. This transformation is crucial as acyl chlorides are highly reactive intermediates used in a variety of subsequent reactions.

Application of Classical Chlorinating Reagents and Optimized Reaction Conditions

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. organicchemistrytutor.com Several classical reagents are widely employed for this purpose, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most common. wikipedia.orgchemguide.co.uklibretexts.orglibretexts.org

Thionyl Chloride (SOCl₂): This reagent reacts with carboxylic acids to produce the corresponding acyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are both gases and thus easily removed from the reaction mixture. chemguide.co.uklibretexts.org The reaction is often carried out in an inert solvent.

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective reagent for this conversion and is often considered milder and more selective than thionyl chloride. wikipedia.org The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF), which forms the Vilsmeier reagent in situ. wikipedia.org

Phosphorus Chlorides: Phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃) can also be used to prepare acyl chlorides from carboxylic acids. chemguide.co.uklibretexts.orglibretexts.org The reaction with PCl₅ yields the acyl chloride and phosphoryl chloride (POCl₃) as a byproduct, while PCl₃ produces phosphorous acid (H₃PO₃). chemguide.co.uklibretexts.org

The choice of reagent and reaction conditions (e.g., temperature, solvent) depends on the specific substrate and the desired purity of the product. The reaction of acyl chlorides with water is vigorous, leading to the hydrolysis back to the carboxylic acid and hydrogen chloride. libretexts.orgchemguide.co.ukchemguide.co.uk

| Chlorinating Reagent | Byproducts | Catalyst (if any) | Notes |

| Thionyl Chloride (SOCl₂) | SO₂, HCl | None typically required | Gaseous byproducts simplify workup |

| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | N,N-Dimethylformamide (DMF) | Milder and more selective than SOCl₂ |

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | None | Solid reagent |

| Phosphorus Trichloride (PCl₃) | H₃PO₃ | None | Liquid reagent |

Development of Sustainable and Novel Synthetic Routes to Naphthalene Acyl Chlorides

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods in chemistry. This trend extends to the synthesis of acyl chlorides, with researchers exploring alternatives to traditional reagents and conditions.

Flow Chemistry: Continuous-flow synthesis offers several advantages over batch processes, including improved safety, better heat and mass transfer, and the potential for automation. acs.orgresearchgate.netresearchgate.net The in-situ generation and immediate use of reactive intermediates like acyl chlorides in a flow system can minimize hazards and improve reaction efficiency. acs.orgresearchgate.netoup.comvapourtec.com The synthesis of acyl chlorides from carboxylic acids has been demonstrated in continuous-flow systems. researchgate.net

Mechanochemistry: Mechanochemical synthesis, which involves reactions induced by mechanical force (e.g., ball milling), can reduce or eliminate the need for solvents, leading to greener processes. This technique has been applied to various organic transformations.

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. While not yet widely applied to the synthesis of acyl chlorides, biocatalytic approaches are an area of active research for more sustainable chemical production.

Surfactant-Mediated Synthesis: Performing organic reactions in water is a key goal of green chemistry. The use of surfactants can create micellar environments that facilitate the reaction of water-insoluble organic compounds. The synthesis of amides from acyl chlorides in aqueous surfactant solutions has been reported, suggesting the potential for developing aqueous routes for acyl chloride synthesis and subsequent reactions. acs.orgresearchgate.net

Novel Reagents: Research into new chlorinating agents that are less hazardous and more efficient is ongoing. For example, the use of 3,3-dichlorocyclopropenes in the presence of a tertiary amine base has been reported for the rapid conversion of carboxylic acids to acyl chlorides. organic-chemistry.org

While these novel approaches may not yet be standard practice for the synthesis of naphthalene acyl chlorides, they represent the forefront of research in developing more sustainable and efficient chemical processes.

Convergent and Linear Synthesis Pathways for this compound

The synthesis of this compound is primarily achieved through a linear synthesis pathway, which involves the sequential modification of a starting material. A convergent approach, while a powerful strategy for complex molecules, is less practical for this specific compound.

Linear Synthesis Pathway

A linear synthesis involves a step-by-step modification of a single starting molecule until the final product is achieved. For this compound, the most direct linear route begins with the formation of its corresponding carboxylic acid, 5-Bromonaphthalene-1-carboxylic acid, which is then converted to the target acyl chloride.

Step 1: Synthesis of the Precursor, 5-Bromonaphthalene-1-carboxylic acid

There are several established methods to synthesize the key intermediate, 5-Bromonaphthalene-1-carboxylic acid:

Bromination of 1-Naphthoic Acid: This method involves the direct electrophilic substitution of a bromine atom onto the naphthalene ring of 1-Naphthoic acid. The position of bromination is directed by the existing carboxyl group.

Oxidation of 5-Bromo-1-alkylnaphthalene: A common approach involves the oxidation of a 5-bromo-1-alkylnaphthalene derivative, such as 5-bromo-1-methylnaphthalene. A strong oxidizing agent like potassium permanganate is typically used for this transformation, converting the alkyl group into a carboxylic acid. smolecule.com

Carboxylation of 1-Bromonaphthalene: This route starts with the bromination of naphthalene to yield 1-Bromonaphthalene. wikipedia.org The aryl bromide can then be converted into a Grignard reagent, which subsequently reacts with carbon dioxide to form the carboxylate salt. Acidification then yields 5-Bromonaphthalene-1-carboxylic acid.

Step 2: Conversion of 5-Bromonaphthalene-1-carboxylic acid to this compound

The final step in the linear synthesis is the conversion of the carboxylic acid's hydroxyl group to a chloride. This is a standard transformation in organic chemistry, and several chlorinating agents can be employed. chemguide.co.ukchemguide.co.uk

Reaction with Thionyl Chloride (SOCl₂): This is one of the most common and efficient methods. libretexts.org The reaction of 5-Bromonaphthalene-1-carboxylic acid with thionyl chloride produces this compound, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. chemguide.co.ukyoutube.com This is advantageous as the gaseous byproducts are easily removed from the reaction mixture, simplifying purification. chemguide.co.uk The mechanism involves the carboxylic acid's oxygen atom attacking the electrophilic sulfur of thionyl chloride, leading to an acyl chlorosulfite intermediate which is then attacked by a chloride ion to yield the final product. libretexts.org

Reaction with other Chlorinating Agents: Other reagents such as oxalyl chloride, phosphorus(V) chloride (PCl₅), and phosphorus(III) chloride (PCl₃) are also effective for this conversion. chemguide.co.uk For example, the reaction with phosphorus(V) chloride yields the acyl chloride and phosphorus trichloride oxide (POCl₃) as a byproduct. chemguide.co.uk

The synthesis of analogous structures, such as 1-Naphthoyl chloride and 2-Naphthoyl chloride, follows the same final step, starting from 1-Naphthoic acid and 2-Naphthoic acid, respectively, and reacting them with a chlorinating agent like thionyl chloride or oxalyl chloride. guidechem.comchemicalbook.com

| Step | Transformation | Starting Material | Key Reagents | Product |

|---|---|---|---|---|

| 1A | Bromination | 1-Naphthoic acid | Br₂, Lewis Acid Catalyst | 5-Bromonaphthalene-1-carboxylic acid |

| 1B | Oxidation | 5-Bromo-1-methylnaphthalene | Potassium permanganate (KMnO₄) | 5-Bromonaphthalene-1-carboxylic acid |

| 1C | Grignard Carboxylation | 1-Bromonaphthalene | 1. Mg 2. CO₂ 3. H₃O⁺ | 5-Bromonaphthalene-1-carboxylic acid |

| 2 | Acyl Chlorination | 5-Bromonaphthalene-1-carboxylic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | This compound |

Convergent Synthesis Pathway

For a relatively small and simple molecule like this compound, a convergent synthesis is not the most practical or common approach. The structure does not readily lend itself to being broken down into complex, independently synthesized fragments that would offer an advantage over the direct, linear pathway. The linear synthesis is highly efficient, starting from readily available materials and involving well-established, high-yielding reactions. Therefore, the development of a convergent pathway for this specific compound is not typically pursued in synthetic chemistry, as the linear route is more straightforward and economical.

Reactivity Profiles and Mechanistic Investigations of 5 Bromonaphthalene 1 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions of the Carbonyl Chloride Moiety

The carbonyl chloride group is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles. This reactivity is central to the derivatization of the 1-position of the naphthalene (B1677914) ring.

Formation of Naphthoic Esters and Amides

5-Bromonaphthalene-1-carbonyl chloride serves as a precursor for the synthesis of various 5-bromonaphthalene-1-carboxylic acid esters and amides. These reactions proceed through the classic nucleophilic acyl substitution mechanism, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride leaving group.

The synthesis of esters is typically achieved by reacting the acyl chloride with an alcohol, often in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. Similarly, amides are formed by the reaction with primary or secondary amines. These transformations are generally high-yielding and tolerant of a wide range of functional groups on the nucleophile. researchgate.netnih.gov Photo-induced carbonylation of aryl bromides with alcohols and amines can also yield aryl esters and amides under transition metal-free conditions. researchgate.net

Table 1: Examples of Naphthoic Ester and Amide Synthesis

| Nucleophile | Product | Reaction Conditions |

| Methanol | Methyl 5-bromonaphthalene-1-carboxylate | Pyridine, 0°C to rt |

| Ethanol | Ethyl 5-bromonaphthalene-1-carboxylate | Triethylamine, CH2Cl2, rt |

| Aniline | N-phenyl-5-bromonaphthalene-1-carboxamide | Pyridine, CH2Cl2, rt |

| Diethylamine | N,N-diethyl-5-bromonaphthalene-1-carboxamide | NaOH (aq), CH2Cl2, rt |

Reactions with Carbon-Based Nucleophiles for Ketone and Tertiary Alcohol Synthesis

The reaction of this compound with carbon-based nucleophiles, such as organometallic reagents, provides a direct route to ketones and tertiary alcohols. The outcome of the reaction is highly dependent on the nature of the organometallic reagent and the reaction conditions.

To synthesize ketones, less reactive organometallic reagents like organocadmium or organocuprates (Gilman reagents) are often employed. These reagents typically add only once to the acyl chloride, and the resulting tetrahedral intermediate is stable enough to prevent over-addition. The use of more reactive organolithium or Grignard reagents often leads to the formation of tertiary alcohols as the initially formed ketone is readily attacked by a second equivalent of the organometallic reagent. libretexts.orgorganic-chemistry.org Modern methods involving photoredox, nickel, and phosphoranyl radical synergistic cross-electrophile coupling can also produce ketones from carboxylic acid derivatives and aryl bromides. nih.gov

Table 2: Synthesis of Ketones and Tertiary Alcohols

| Organometallic Reagent | Product Type | General Reaction Scheme |

| R2Cd or R2CuLi | Ketone | ArCOCl + R2M → ArCOR |

| RMgX or RLi (excess) | Tertiary Alcohol | ArCOCl + 2 RM → ArCR2OH |

Reactivity of the Aryl Bromide Substituent

The aryl bromide moiety at the 5-position of the naphthalene ring is a versatile functional group that can participate in a wide array of transformations, most notably transition-metal-catalyzed cross-coupling reactions and the formation of organometallic intermediates.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the bromo substituent in this compound serves as an excellent handle for such transformations. nih.govgrafiati.com

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org It is a widely used method for the synthesis of biaryl compounds. The reactivity in Suzuki couplings can be influenced by the electronic nature of the substituents on the aryl rings. researchgate.net

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is catalyzed by a palladium complex and requires a base. High turnover numbers have been achieved with various bromonaphthalene derivatives in Heck reactions. researchgate.net

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.orgorganic-chemistry.org This method is instrumental in the synthesis of arylalkynes. Modified procedures exist that are copper-, amine-, and solvent-free. organic-chemistry.org

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product |

| Suzuki | R-B(OH)2 | Pd(0) catalyst, base | Ar-R |

| Heck | Alkene | Pd(0) catalyst, base | Ar-CH=CHR |

| Sonogashira | Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, base | Ar-C≡CR |

Photoinduced and Radical-Mediated Transformations involving the C-Br Bond (e.g., S_RN1 reactions)

The carbon-bromine bond in aryl bromides can be activated under photolytic conditions, leading to radical-mediated transformations. iu.educhemistryviews.org These reactions often proceed through a radical chain mechanism, such as the S_RN1 (substitution nucleophilic, radical, unimolecular) pathway. umich.eduresearchgate.net In this process, photoinduced electron transfer to the aryl bromide generates a radical anion, which then fragments to produce an aryl radical and a bromide ion. This aryl radical can then react with a nucleophile to form the substitution product. mdpi.com

These photoinduced reactions can be used to form carbon-carbon and carbon-heteroatom bonds. For instance, the reaction of 1-bromonaphthalene (B1665260) with sulfur-centered nucleophiles under photostimulation has been studied, providing insights into the reactivity of the resulting naphthyl radical. umich.eduresearchgate.net

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an aryl bromide into a more reactive organometallic species. wikipedia.org This is typically achieved by treating the aryl bromide with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium or tert-butyllithium), at low temperatures. ethz.chprinceton.edu The resulting aryllithium or Grignard reagent is a potent nucleophile and can be quenched with a variety of electrophiles to introduce new functional groups onto the naphthalene ring. researchgate.netresearchgate.netnih.gov

The rate of halogen-metal exchange is generally faster for bromine than for chlorine, and the presence of the electron-withdrawing carbonyl chloride group can influence the reactivity and stability of the resulting organometallic intermediate. wikipedia.orgtcnj.edu The formation of a Grignard reagent is also a common strategy for activating the aryl bromide. wikipedia.orgnih.gov

Table 4: Halogen-Metal Exchange and Electrophilic Quenching

| Reagent | Organometallic Intermediate | Electrophile (E+) | Product |

| n-BuLi | Aryllithium | CO2 | Carboxylic acid |

| Mg | Grignard Reagent | Aldehyde/Ketone | Secondary/Tertiary Alcohol |

| i-PrMgCl/n-BuLi | Arylmagnesium/lithium | DMF | Aldehyde |

Intramolecular Cyclization and Rearrangement Pathways

The reactivity of this compound is significantly influenced by the spatial arrangement of its substituents, which can lead to a variety of intramolecular reactions. The proximity of the carbonyl chloride group at the 1-position to the peri-hydrogen at the 8-position, as well as the potential for interaction with the bromine atom at the 5-position, creates a unique chemical environment that can facilitate intramolecular cyclization and rearrangement pathways under specific conditions.

Intramolecular Friedel-Crafts acylation is a primary pathway for the cyclization of this compound. science.govmasterorganicchemistry.comnih.gov This reaction typically proceeds in the presence of a Lewis acid catalyst, which activates the carbonyl chloride group, making the carbonyl carbon a potent electrophile. The electron-rich naphthalene ring then acts as a nucleophile, attacking the electrophilic center. The regioselectivity of this intramolecular attack is dictated by the electronic and steric factors of the bromonaphthalene core.

Two potential cyclization products can be envisioned, arising from the attack at the C8 (peri) and C2 positions. Attack at the C8 position would lead to the formation of a six-membered ring, resulting in a derivative of perinaphthenone. This pathway is often favored in intramolecular cyclizations involving the 1- and 8-positions of the naphthalene ring due to the formation of a stable, fused ring system.

Alternatively, attack at the C2 position would result in the formation of a five-membered ring. The relative favorability of forming a five- versus a six-membered ring in such systems is dependent on the specific reaction conditions and the nature of the substituents on the naphthalene ring.

Rearrangement pathways for this compound are less commonly observed but can be induced under forcing conditions or through photochemical activation. Steric hindrance between the carbonyl chloride group and the peri-hydrogen can, in some instances, lead to bond distortions and create the potential for rearrangements. While specific rearrangement pathways for this compound are not extensively documented, analogous transformations in sterically hindered aromatic carbonyl compounds suggest the possibility of decarbonylative rearrangements or migrations of the bromo substituent under high-energy conditions. The likelihood and nature of such rearrangements would be highly dependent on the specific reagents and energy input.

Influence of the Carbonyl Chloride Group on Electrophilic Aromatic Substitution of the Bromonaphthalene Core

The carbonyl chloride group at the 1-position and the bromine atom at the 5-position of the naphthalene core exert significant influence on the regioselectivity of further electrophilic aromatic substitution (EAS) reactions. libretexts.orgwordpress.compearson.com Both substituents are deactivating and possess distinct directing effects that collectively determine the position of incoming electrophiles.

The bromine atom at the 5-position is also a deactivating group, albeit weaker than the carbonyl chloride, due to its electron-withdrawing inductive effect. However, through resonance, it can donate a lone pair of electrons to the aromatic system, making it an ortho-, para-director. libretexts.org Therefore, the bromine at C5 directs incoming electrophiles to the C4, C6 (ortho positions), and C8 (para position) of the naphthalene ring.

The ultimate regioselectivity of an electrophilic aromatic substitution reaction on this compound is a result of the interplay between these directing effects, as well as steric considerations. numberanalytics.comnumberanalytics.comnih.govyoutube.com

The directing effects of the two substituents are summarized in the table below:

| Position | Directed by -COCl (meta) | Directed by -Br (ortho, para) | Combined Influence |

| 2 | Unfavored | ||

| 3 | Yes | Moderately Favored | |

| 4 | Yes | Strongly Favored | |

| 6 | Yes | Yes | Moderately Favored |

| 7 | Unfavored | ||

| 8 | Yes | Yes | Sterically Hindered |

Based on this analysis, the most likely position for electrophilic attack is the C4 position . This position is strongly activated by the ortho-directing bromine atom and is not significantly deactivated by the meta-directing carbonyl chloride group. Furthermore, it is relatively sterically accessible.

The C6 position is also a potential site for substitution, as it is directed by both the carbonyl chloride (meta) and the bromine (ortho). However, the combined deactivating effects might render it less reactive than the C4 position.

The C3 position is directed only by the meta-directing carbonyl chloride and is not activated by the bromine, making it a less probable site for substitution compared to C4 and C6.

The C8 position , while electronically favored by both substituents (meta to -COCl and para to -Br), is subject to significant steric hindrance from the peri-carbonyl chloride group. wordpress.com This steric clash would likely disfavor the approach of an electrophile, making substitution at this position less likely. numberanalytics.comyoutube.com

The following table provides a qualitative prediction of the major and minor products for a generic electrophilic aromatic substitution reaction (EAS) on this compound:

| Electrophile (E+) | Predicted Major Product | Predicted Minor Product(s) |

| Nitration (NO₂⁺) | 5-Bromo-4-nitro-naphthalene-1-carbonyl chloride | 5-Bromo-6-nitro-naphthalene-1-carbonyl chloride |

| Halogenation (Br⁺, Cl⁺) | 4,5-Dibromo-naphthalene-1-carbonyl chloride | 5,6-Dibromo-naphthalene-1-carbonyl chloride |

| Sulfonation (SO₃) | 5-Bromo-4-sulfo-naphthalene-1-carbonyl chloride | 5-Bromo-6-sulfo-naphthalene-1-carbonyl chloride |

| Friedel-Crafts Acylation (RCO⁺) | 4-Acyl-5-bromo-naphthalene-1-carbonyl chloride | 6-Acyl-5-bromo-naphthalene-1-carbonyl chloride |

| Friedel-Crafts Alkylation (R⁺) | 4-Alkyl-5-bromo-naphthalene-1-carbonyl chloride | 6-Alkyl-5-bromo-naphthalene-1-carbonyl chloride |

It is important to note that the actual product distribution can be influenced by the specific reaction conditions, such as the nature of the electrophile, the solvent, and the temperature, which can affect the balance between electronic and steric effects. libretexts.org

Advanced Derivatization and Functionalization Strategies

Construction of Complex Naphthalene-Based Molecular Architectures from 5-Bromonaphthalene-1-carbonyl chloride

The bifunctional nature of this compound, possessing two distinct reactive sites, makes it an ideal starting material for the systematic construction of elaborate naphthalene-based molecular frameworks. The acyl chloride group provides a handle for amidation or esterification reactions, while the bromo group is amenable to a variety of carbon-carbon bond-forming reactions, most notably transition metal-catalyzed cross-coupling reactions.

Integration into Extended Polycyclic Aromatic Systems

The synthesis of extended polycyclic aromatic hydrocarbons (PAHs) is of significant interest due to their unique electronic and photophysical properties, which are highly dependent on their size, shape, and edge topology. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the construction of C-C bonds and have been instrumental in the synthesis of complex PAHs. nih.govresearchgate.net

In this context, this compound can be envisioned as a key building block. The bromo substituent at the 5-position can readily participate in Suzuki-Miyaura cross-coupling reactions with various arylboronic acids. tcichemicals.com This allows for the facile introduction of additional aromatic rings, leading to the formation of larger, more complex polycyclic systems. For instance, coupling with phenylboronic acid would yield a phenylnaphthalene derivative, which can then be subjected to further functionalization or cyclization reactions to create even larger PAHs. The efficiency of these coupling reactions can often be enhanced through the use of microwave irradiation, which can dramatically reduce reaction times from hours to minutes. nih.govresearchgate.net

A general synthetic approach is outlined in the table below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound derivative | Arylboronic Acid | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Aryl-substituted naphthalene (B1677914) derivative |

This strategy provides a modular and efficient route to a wide array of extended polycyclic aromatic systems with tunable properties.

Design and Synthesis of π-Conjugated Frameworks

The development of novel π-conjugated polymers is a major focus in materials science, with applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The Stille cross-coupling reaction, which involves the coupling of an organostannane with an organic halide, is a versatile and widely used method for the synthesis of such polymers. libretexts.orgwiley-vch.dewikipedia.org This reaction is particularly valuable due to its tolerance of a wide range of functional groups and its ability to form C-C bonds between sp²-hybridized carbon atoms, which is essential for creating extended π-conjugated systems. wiley-vch.de

This compound serves as an excellent monomer precursor for the synthesis of π-conjugated polymers via Stille polycondensation. wiley-vch.de The bromo group provides the necessary handle for the cross-coupling reaction, while the acyl chloride can be converted into various other functional groups to tune the polymer's properties. For example, conversion of the acyl chloride to an ester or amide can improve solubility and processability. The general mechanism for the Stille reaction involves oxidative addition, transmetalation, and reductive elimination steps at a palladium center. wikipedia.org

| Monomer 1 | Monomer 2 | Catalyst | Polymer |

| Derivative of this compound | Organodistannane | Palladium Catalyst (e.g., Pd(PPh₃)₄) | π-conjugated polymer |

The properties of the resulting polymers can be systematically varied by changing the structure of the organostannane comonomer, allowing for the creation of materials with tailored electronic and optical properties.

Site-Selective Functionalization of the Naphthalene Nucleus

Achieving regioselective functionalization of the naphthalene core is crucial for controlling the properties of the resulting molecules. The presence of the carbonyl group in derivatives of this compound can be exploited to direct further substitution to specific positions on the naphthalene ring system.

Directed Ortho-Metalation (DOM) in Substituted Naphthalenes

Directed ortho-metalation (DoM) is a powerful synthetic strategy that allows for the selective deprotonation and subsequent functionalization of the position ortho to a directing metalation group (DMG). wikipedia.orgbaranlab.orgharvard.edu The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium base, directing the deprotonation to the adjacent ortho position. wikipedia.org Amide groups, which can be readily formed from the acyl chloride of this compound, are effective DMGs. uwindsor.ca

In the case of an N-substituted 5-bromonaphthalene-1-carboxamide, the amide group can direct lithiation to the C2 position of the naphthalene ring. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups at this position. This strategy provides a highly regioselective method for the synthesis of 2,5-disubstituted naphthalene-1-carboxamide derivatives.

Reaction Scheme for Directed Ortho-Metalation:

Amide Formation: this compound is reacted with a primary or secondary amine to form the corresponding N-substituted carboxamide.

Directed Lithiation: The carboxamide is treated with a strong lithium base (e.g., n-butyllithium or s-butyllithium) to deprotonate the C2 position.

Electrophilic Quench: The resulting aryllithium species is reacted with an electrophile (e.g., an alkyl halide, carbon dioxide, or a ketone) to introduce a new substituent.

This methodology offers a predictable and efficient route to polysubstituted naphthalenes that would be difficult to access through classical electrophilic aromatic substitution reactions.

Transition Metal-Catalyzed C-H Functionalization Adjacent to Existing Substituents

In recent years, transition metal-catalyzed C-H functionalization has emerged as a powerful and atom-economical tool for the formation of carbon-carbon and carbon-heteroatom bonds. snnu.edu.cnnih.gov This approach avoids the need for pre-functionalized starting materials, thus streamlining synthetic routes. The carbonyl group in derivatives of this compound can act as a directing group in such transformations, facilitating the selective functionalization of specific C-H bonds. researchgate.net

Palladium-catalyzed C-H functionalization reactions have been extensively studied and have been shown to be effective for the arylation, alkylation, and acyloxylation of a wide variety of substrates. nih.gov In the context of N-substituted 5-bromonaphthalene-1-carboxamides, the amide group can direct a palladium catalyst to activate the C-H bond at the C8 (peri) position. This regioselectivity is driven by the formation of a stable six-membered palladacycle intermediate. researchgate.net Subsequent reaction with a suitable coupling partner, such as a diaryliodonium salt, can then lead to the introduction of a new aryl group at the C8 position.

| Substrate | Directing Group | Catalyst | Coupling Partner | Product |

| N-Aryl-5-bromonaphthalene-1-carboxamide | Amide | Palladium(II) Acetate | Diaryliodonium Salt | 8-Aryl-5-bromonaphthalene-1-carboxamide derivative |

This strategy provides a complementary approach to DoM, allowing for the selective functionalization of a different position on the naphthalene ring and further expanding the synthetic utility of this compound.

Development of Novel Naphthalene Scaffolds for Materials Science and Supramolecular Chemistry

The unique structural and electronic properties of the naphthalene core make it an attractive scaffold for the development of new materials with applications in areas such as liquid crystals, organic electronics, and supramolecular chemistry. rsc.orgnih.govnih.gov The ability to precisely control the substitution pattern on the naphthalene ring is essential for tuning the properties of these materials.

The derivatization strategies discussed above, starting from this compound, provide access to a wide range of polysubstituted naphthalene derivatives that can serve as building blocks for these advanced materials. For example, the introduction of long alkyl chains via cross-coupling reactions can lead to the formation of liquid crystalline materials. rsc.org The synthesis of extended π-conjugated systems can result in materials with interesting photophysical properties suitable for use in organic light-emitting diodes. nih.gov

Furthermore, the introduction of functional groups capable of engaging in specific intermolecular interactions, such as hydrogen bonding or π-π stacking, can lead to the formation of well-defined supramolecular assemblies. mdpi.comnih.gov For instance, N-substituted 5-bromonaphthalene-1-carboxamides can form hydrogen-bonded networks, and the extended aromatic surfaces of the naphthalene units can promote π-π stacking interactions. These self-assembly processes can be used to create complex and functional supramolecular structures, such as gels, fibers, and liquid crystals. The study of host-guest chemistry with naphthalene derivatives, for example with cyclodextrins, further highlights the potential for creating intricate supramolecular systems. dokumen.pub The development of naphthalene-based porous organic salts through self-assembly also demonstrates the creation of functional materials with applications in photocatalysis. rsc.org

Spectroscopic Characterization and Structural Elucidation of 5 Bromonaphthalene 1 Carbonyl Chloride Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including derivatives of 5-bromonaphthalene-1-carbonyl chloride. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, detailed information about the chemical environment of each nucleus and their through-bond and through-space interactions can be obtained.

Elucidation of Connectivity and Stereochemical Features using 1D and 2D NMR Techniques

The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The precise chemical shifts of the six aromatic protons are influenced by the anisotropic effects of the carbonyl chloride group and the electronic effects of the bromine atom. Due to the substitution pattern, the protons on the naphthalene (B1677914) ring will display characteristic coupling patterns (doublets, triplets, or doublet of doublets) arising from spin-spin coupling with their neighbors.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the acyl chloride group is expected to resonate at a significantly downfield chemical shift, typically in the range of 160-180 ppm. The ten carbon atoms of the naphthalene ring will appear in the aromatic region (approximately 120-140 ppm), with their specific chemical shifts influenced by the positions of the bromine and carbonyl chloride substituents.

To overcome the complexity and potential signal overlap in the 1D spectra, 2D NMR techniques are employed. chiralen.com Homonuclear Correlation Spectroscopy (COSY) is used to establish the connectivity between coupled protons, allowing for the assignment of adjacent protons on the naphthalene ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with their directly attached carbon atoms, facilitating the assignment of the carbon skeleton. For establishing long-range connectivities (over two to three bonds), the Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable, for instance, in correlating the carbonyl carbon with nearby protons on the naphthalene ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~135 |

| C2 | ~7.8 (d) | ~128 |

| C3 | ~7.6 (t) | ~129 |

| C4 | ~8.2 (d) | ~130 |

| C5 | - | ~125 |

| C6 | ~7.9 (d) | ~132 |

| C7 | ~7.5 (t) | ~127 |

| C8 | ~8.4 (d) | ~134 |

| C9 | - | ~133 |

| C10 | - | ~131 |

| C=O | - | ~168 |

Note: These are predicted values based on the analysis of related compounds and general substituent effects. Actual experimental values may vary.

Solid-State NMR for Crystalline Materials

For derivatives of this compound that are crystalline, solid-state NMR (ssNMR) spectroscopy can provide valuable structural information. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) can yield high-resolution ¹³C spectra of solid samples, revealing details about the molecular conformation and packing in the crystalline lattice. Polymorphism, the existence of different crystalline forms of the same compound, can be readily identified and characterized by ssNMR, as different crystal packing arrangements will result in distinct chemical shifts.

Vibrational Analysis via Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of this compound is expected to be dominated by a very strong absorption band in the region of 1770-1815 cm⁻¹, which is characteristic of the C=O stretching vibration of an acyl chloride. ossila.comcymitquimica.com This high frequency is due to the electron-withdrawing effect of the chlorine atom.

The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene ring will give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected to be observed at lower frequencies, typically in the range of 500-650 cm⁻¹.

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information. Non-polar bonds, such as the C=C bonds of the aromatic ring, often produce strong signals in the Raman spectrum, which can aid in the characterization of the naphthalene core.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| C=O Stretch (Acyl Chloride) | 1815-1770 (very strong) | 1815-1770 (weak) |

| Aromatic C=C Stretch | 1600-1400 (multiple bands) | 1600-1400 (strong bands) |

| C-Cl Stretch | 800-600 | 800-600 |

| C-Br Stretch | 650-500 | 650-500 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns. For this compound, the mass spectrum will show a characteristic molecular ion peak (M⁺) cluster due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units. chemsynthesis.com

The fragmentation of the molecular ion is expected to proceed through several key pathways. A primary fragmentation step would be the loss of the chlorine atom to form a stable acylium ion. scienceasia.org Subsequent fragmentation could involve the loss of a carbon monoxide (CO) molecule from the acylium ion to generate a bromonaphthyl cation. Further fragmentation of the naphthalene ring can also occur.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment |

| [M]⁺, [M+2]⁺ | Molecular ion |

| [M-Cl]⁺ | Acylium ion |

| [M-Cl-CO]⁺ | Bromonaphthyl cation |

| [C₁₀H₆Br]⁺ | Bromonaphthyl cation |

| [C₁₀H₇]⁺ | Naphthyl cation (from loss of Br) |

X-ray Crystallography for Precise Solid-State Molecular Geometry and Conformation

In a crystalline derivative of this compound, the naphthalene ring system is expected to be nearly planar. The carbonyl chloride group would be attached to the C1 position, and its orientation relative to the naphthalene ring will be a key conformational feature. The bromine atom at the C5 position will influence the electronic distribution and potentially the crystal packing.

Computational Chemistry and Theoretical Modeling of 5 Bromonaphthalene 1 Carbonyl Chloride

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for studying the electronic properties of organic molecules, including aromatic systems like 5-Bromonaphthalene-1-carbonyl chloride. DFT calculations are used to determine the molecule's ground-state electronic structure, from which numerous properties can be derived.

The electronic structure of this compound is dictated by the interplay between the π-conjugated naphthalene (B1677914) core and the attached functional groups. The bromine atom at the C5 position and the carbonyl chloride group at the C1 position are both electron-withdrawing. These substituents significantly modulate the electron density distribution across the aromatic system.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, DFT calculations would typically show that the HOMO is a π-orbital primarily localized on the naphthalene ring system. The LUMO, also a π*-orbital, would be expected to have significant contributions from the carbonyl chloride group, particularly on the electrophilic carbonyl carbon. The electron-withdrawing nature of the bromine and carbonyl chloride substituents lowers the energy of both the HOMO and LUMO compared to unsubstituted naphthalene. rsc.org The particularly low energy of the LUMO makes the carbonyl carbon an excellent target for nucleophilic attack.

Table 1: Representative FMO Properties Calculated by DFT

| Property | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 4.3 eV |

| Electron Affinity (EA) | Energy released when an electron is added (approximated as -ELUMO) | 2.5 eV |

| Ionization Potential (IP) | Energy required to remove an electron (approximated as -EHOMO) | 6.8 eV |

DFT is an invaluable tool for elucidating reaction mechanisms by mapping the potential energy surface (PES) of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states (TS) that connect them. For this compound, a characteristic reaction is nucleophilic acyl substitution.

A computational study of its reaction with a nucleophile, such as ammonia (NH₃), would proceed as follows:

Reactant Complex: The initial geometry of the interacting molecules is optimized.

Transition State Search: A search algorithm is used to locate the transition state structure corresponding to the nucleophilic attack of ammonia on the carbonyl carbon. This TS would feature a partially formed N-C bond and a partially broken C=O π-bond.

Transition State Characterization: A frequency calculation is performed on the located TS structure. A true first-order saddle point (i.e., a transition state) is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the N-C bond formation). researchgate.net

Tetrahedral Intermediate: The reaction pathway is followed from the TS to find the tetrahedral intermediate, a minimum on the PES.

Product Complex: Further transition states corresponding to the departure of the chloride leaving group are located to map the full pathway to the final amide product.

By calculating the energies of all these species, a complete reaction energy profile can be constructed, providing insights into the reaction's kinetics (activation energy) and thermodynamics (reaction energy).

Table 2: Illustrative Energy Profile for Nucleophilic Acyl Substitution

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + NH₃ | 0.0 |

| Transition State 1 (TS1) | Formation of the tetrahedral intermediate | +12.5 |

| Intermediate | Tetrahedral addition complex | -5.0 |

| Transition State 2 (TS2) | Expulsion of the chloride leaving group | +8.0 |

| Products | 5-Bromonaphthalene-1-carboxamide + HCl | -15.0 |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. aip.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For this compound, the naphthalene core is largely rigid. However, the carbonyl chloride group can rotate around the single bond connecting it to the aromatic ring. While steric hindrance from the peri-hydrogen might favor a near-planar conformation, MD simulations can explore the rotational energy barrier and the population of different conformers at a given temperature. rsc.org Studies on similar 1-acylnaphthalene systems have shown that the carbonyl group often adopts an orientation that is twisted relative to the naphthalene ring to minimize steric strain. mdpi.com

MD simulations are also powerful for studying intermolecular interactions. By placing a model of this compound in a simulation box filled with solvent molecules (e.g., water, acetonitrile), one can study solvation effects. The simulation can reveal the structure of the solvation shell, the average number of solvent molecules interacting with the polar carbonyl group, and the nature of these interactions (e.g., hydrogen bonding, dipole-dipole). This provides a molecular-level understanding of how the solvent environment influences the compound's behavior and reactivity. mdpi.com

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical methods, particularly DFT, are widely used to predict various spectroscopic properties with high accuracy. These predictions are crucial for interpreting experimental spectra and confirming molecular structures.

Vibrational Spectroscopy (IR and Raman): After performing a geometry optimization, a frequency calculation yields the harmonic vibrational frequencies. These theoretical frequencies correspond to the fundamental vibrational modes of the molecule. For this compound, this would allow for the assignment of key peaks in its experimental IR and Raman spectra, such as the characteristic C=O stretching frequency of the acyl chloride, the C-Cl and C-Br stretches, and various aromatic C-H and C=C stretching and bending modes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a routine application of DFT. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the magnetic shielding tensors for each nucleus. nih.gov These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS). Comparing the predicted spectrum with the experimental one is a powerful method for structural verification.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| Carbonyl Stretch | C=O | 1780 - 1810 |

| Aromatic Stretch | C=C | 1500 - 1600 |

| C-Cl Stretch | C-Cl | 750 - 850 |

| C-Br Stretch | C-Br | 550 - 650 |

| Aromatic C-H Out-of-Plane Bend | C-H | 700 - 900 |

Cheminformatics Approaches for Structure-Reactivity Relationship Prediction

Cheminformatics combines chemistry, computer science, and information science to analyze chemical data. A key application is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. neovarsity.orgnih.gov These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or chemical reactivity. liverpool.ac.uk

To build a QSAR model for the reactivity of compounds like this compound, one would first need a dataset of related molecules with experimentally measured reactivity data (e.g., reaction rates). For each molecule in the series, a set of numerical "descriptors" is calculated. These can include:

Electronic Descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies (from DFT).

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Topological Descriptors: Indices derived from the 2D graph of the molecule, describing its connectivity and branching.

Hydrophobic Descriptors: Such as the partition coefficient (log P). nih.gov

Statistical methods, ranging from multiple linear regression to machine learning algorithms, are then used to create a model that correlates a combination of these descriptors with the observed reactivity. Such a model could then be used to predict the reactivity of new, unsynthesized compounds, including this compound, thereby guiding synthetic efforts toward molecules with desired properties. nih.gov

Applications in Advanced Synthetic Methodologies

Utilization in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.orgfrontiersin.org While specific literature on the use of 5-Bromonaphthalene-1-carbonyl chloride in MCRs is not extensively documented, its role as an activated carboxylic acid derivative suggests its potential as a key component in isocyanide-based MCRs such as the Passerini and Ugi reactions.

In a hypothetical Passerini three-component reaction, this compound could react with an aldehyde or ketone and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.orgresearchgate.net Similarly, in a Ugi four-component reaction, it could serve as the acid component, reacting with an amine, an aldehyde or ketone, and an isocyanide to produce a bis-amide. wikipedia.orgnih.gov The incorporation of the bulky and electronically distinct 5-bromo-1-naphthoyl group could lead to novel molecular scaffolds with potential applications in medicinal chemistry and materials science.

The table below illustrates a hypothetical comparison of reaction yields for a Passerini reaction using different acyl chlorides, highlighting the potential reactivity of this compound.

| Acyl Chloride Entry | Aldehyde | Isocyanide | Solvent | Hypothetical Yield (%) |

| Benzoyl chloride | Benzaldehyde | Cyclohexyl isocyanide | Dichloromethane | 85 |

| 1-Naphthoyl chloride | Benzaldehyde | Cyclohexyl isocyanide | Dichloromethane | 82 |

| This compound | Benzaldehyde | Cyclohexyl isocyanide | Dichloromethane | 80 |

| 4-Nitrobenzoyl chloride | Benzaldehyde | Cyclohexyl isocyanide | Dichloromethane | 75 |

Catalyst Discovery and Optimization for Transformations involving this compound

The development of efficient catalytic systems is crucial for enhancing the selectivity and reactivity of transformations involving this compound. A primary area of interest is in Friedel-Crafts acylation reactions, where this compound can be used to introduce the 5-bromo-1-naphthoyl moiety onto aromatic substrates.

The optimization of such a process would involve screening various Lewis acid catalysts, reaction temperatures, and solvent systems to maximize the yield of the desired product while minimizing the formation of isomers and byproducts. For instance, a study on the acylation of a generic phenol with various acyl chlorides could yield comparative data as shown in the hypothetical table below.

| Catalyst | Acyl Chloride | Solvent | Temperature (°C) | Hypothetical Yield of para-isomer (%) |

| AlCl₃ | Benzoyl chloride | Dichloromethane | 0 | 90 |

| FeCl₃ | Benzoyl chloride | Dichloromethane | 0 | 85 |

| ZnCl₂ | Benzoyl chloride | Dichloromethane | 25 | 70 |

| AlCl₃ | This compound | Dichloromethane | 0 | 88 |

| FeCl₃ | This compound | Dichloromethane | 0 | 82 |

| ZnCl₂ | This compound | Dichloromethane | 25 | 65 |

The data suggests that stronger Lewis acids like aluminum chloride may provide higher yields at lower temperatures. Further optimization could involve the use of more environmentally benign solid acid catalysts like zeolites to improve the sustainability of the process.

Implementation in Flow Chemistry and Continuous Manufacturing Processes

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, particularly for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. flinders.edu.aursc.org The use of acyl chlorides, such as this compound, can benefit from this technology due to their reactivity and potential to generate corrosive byproducts like hydrogen chloride.

A continuous flow setup for an acylation reaction using this compound would typically involve pumping streams of the acyl chloride and the nucleophile (e.g., an alcohol or amine) through a heated microreactor. nih.govbeilstein-journals.org This approach allows for excellent heat and mass transfer, leading to shorter reaction times, higher yields, and improved safety. nih.gov

The table below presents a hypothetical comparison of a continuous flow process with a traditional batch process for the synthesis of an ester from this compound and a generic alcohol.

| Parameter | Batch Process | Continuous Flow Process |

| Reaction Time | 6 hours | 10 minutes |

| Temperature | 80 °C | 120 °C |

| Yield | 85% | 95% |

| Safety | Handling of bulk reactive intermediate | In-situ generation and immediate use of small quantities |

| Scalability | Difficult | Straightforward by extending run time |

These hypothetical data illustrate the potential for significant improvements in efficiency and safety when implementing flow chemistry for transformations involving this compound.

Q & A

Q. What are the recommended laboratory methods for synthesizing 5-Bromonaphthalene-1-carbonyl chloride, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves bromination of naphthalene derivatives followed by carbonyl chloride formation. For example, a Friedel-Crafts acylation may introduce the carbonyl group, followed by bromination at the 5-position using a brominating agent (e.g., Br₂ with FeBr₃ catalysis). Key intermediates (e.g., 5-bromonaphthalene-1-carboxylic acid) should be purified via recrystallization and characterized using ¹H/¹³C NMR to confirm regioselectivity. FT-IR can verify carbonyl chloride formation (C=O stretch at ~1800 cm⁻¹).

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation (PAC-1 exposure limit: 2.4 mg/m³ for similar brominated compounds) .

- Spill Management : Absorb spills with inert materials (e.g., silica gel) and avoid water contact to prevent hydrolysis to corrosive HCl .

- Storage : Store in airtight containers at 0–6°C to minimize decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress byproducts (e.g., di-brominated isomers) during synthesis?

- Methodological Answer :

- Temperature Control : Lower reaction temperatures (e.g., 0–5°C) reduce electrophilic substitution at secondary sites.

- Catalyst Selection : Use Lewis acids (e.g., AlCl₃) with strict stoichiometry to direct bromination to the 5-position.

- Analytical Monitoring : Employ HPLC-MS to track reaction progress and identify byproducts. Adjust reagent ratios iteratively based on real-time data .

Q. What advanced analytical techniques resolve structural ambiguities in halogenated naphthalene derivatives?

- Methodological Answer :

- X-ray Crystallography : Definitive for confirming regiochemistry and crystal packing effects.

- 2D NMR (COSY, NOESY) : Resolves overlapping signals in aromatic regions, confirming substitution patterns.

- GC-MS with Derivatization : Hydrolyze the carbonyl chloride to carboxylic acid, then methylate for volatility. Compare retention indices with standards .

Q. How do electronic effects of the bromine substituent influence reactivity in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model electron density maps to predict sites for Suzuki-Miyaura coupling. The electron-withdrawing bromine at the 5-position activates the carbonyl chloride for nucleophilic attack.

- Experimental Validation : Perform kinetic studies using Pd(PPh₃)₄ catalysis. Monitor reaction rates via UV-Vis spectroscopy and compare with computational results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.